molecular formula C23H23F B12619710 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene CAS No. 921605-37-0

1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene

Cat. No.: B12619710
CAS No.: 921605-37-0
M. Wt: 318.4 g/mol
InChI Key: KNILZVBEJQYJOK-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene is an organic compound with the molecular formula C23H23F. It is a member of the terphenyl family, characterized by its three benzene rings connected in a linear arrangement. This compound is notable for its unique structural features, including the presence of ethyl, fluoro, and propyl substituents on the benzene rings.

Preparation Methods

The synthesis of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:

Chemical Reactions Analysis

1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the fluoro group to a hydrogen atom, yielding a fully hydrogenated product.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols, forming new derivatives.

    Common Reagents: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3, RSH).

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include carboxylic acids, ketones, and substituted derivatives.

Scientific Research Applications

1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene can be compared with other terphenyl derivatives:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

921605-37-0

Molecular Formula

C23H23F

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-(4-ethylphenyl)phenyl]-2-fluoro-4-propylbenzene

InChI

InChI=1S/C23H23F/c1-3-5-18-8-15-22(23(24)16-18)21-13-11-20(12-14-21)19-9-6-17(4-2)7-10-19/h6-16H,3-5H2,1-2H3

InChI Key

KNILZVBEJQYJOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC)F

Origin of Product

United States

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